molecular formula C₁₀¹³C₆H₂₂O₄ B1159372 Dibutyl Phthalate-13C6

Dibutyl Phthalate-13C6

Cat. No.: B1159372
M. Wt: 284.3
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl Phthalate-13C6 (DBP-13C6) is a stable isotope-labeled analog of dibutyl phthalate (DBP), a common phthalate ester widely used as a plasticizer in polymers and detected in environmental and biological samples. The -13C6 designation indicates that six carbon atoms in the benzene ring are replaced with carbon-13 isotopes, making it a critical internal standard for precise quantification via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). DBP itself (CAS 84-74-2; molecular formula C₁₆H₂₂O₄) has been restricted in certain applications due to endocrine-disrupting properties . The labeled variant, however, is non-toxic in trace analytical use and enables accurate tracking of DBP in complex matrices like soil, water, and biological fluids .

Properties

Molecular Formula

C₁₀¹³C₆H₂₂O₄

Molecular Weight

284.3

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Dibutyl Ester-13C6;  Phthalic Acid Dibutyl Ester-13C6;  Bis-n-butyl Phthalate-13C6;  Butyl Phthalate-13C6;  DBP-13C6;  Di(n-butyl) 1,2-Benzenedicarboxylate-13C6;  Di-n-butyl Phthalate-13C6;  Dibutyl o-Phthalate-13C6;  Elaol-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Isotope-Labeled Phthalates

DBP belongs to a family of phthalates with varying alkyl chain lengths and applications. Key structural and functional differences include:

Compound CAS Number Molecular Formula Molecular Weight Key Applications Regulatory Status
Dibutyl Phthalate (DBP) 84-74-2 C₁₆H₂₂O₄ 278.34 g/mol Plasticizer, solvent, fragrance carrier Restricted in EU (REACH Annex XVII)
Diethylhexyl Phthalate (DEHP) 117-81-7 C₂₄H₃₈O₄ 390.56 g/mol PVC plasticizer, medical devices Restricted in toys (EU, US CPSC)
Diethyl Phthalate (DEP) 84-66-2 C₁₂H₁₄O₄ 222.24 g/mol Cosmetics, cellulose plastics Limited restrictions
  • Physicochemical Properties : Longer alkyl chains (e.g., DEHP) increase hydrophobicity and reduce volatility compared to DBP, impacting environmental persistence and bioaccumulation .
  • Toxicity: DBP exhibits higher acute toxicity (LD₅₀ ~8–10 g/kg in rats) than DEHP (LD₅₀ ~30 g/kg) but lower than Diisononyl Phthalate (DINP), which has larger molecular weight and reduced bioavailability .

Isotope-Labeled Phthalates

Stable isotope-labeled phthalates are used exclusively as analytical standards. Key comparisons:

Compound Isotopic Labeling Molecular Formula Molecular Weight Key Applications
Dibutyl Phthalate-13C6 ¹³C₆ (benzene ring) ¹³C₆C₁₀H₂₂O₄ 284.34 g/mol Quantifying DBP in environmental samples
Diethyl Phthalate-13C6,D4 ¹³C₆, D₄ (phenyl + side chains) C₁₇H₁₃ClN₄O·CH₄·H₂O 358.82 g/mol LC-MS/MS internal standard
Diisononyl Phthalate-13C6,d4 ¹³C₆, D₄ ¹³C₆C₂₀D₄H₃₈O₄ 428.59 g/mol Tracking high-MW phthalates in biomonitoring
  • Stability : Deuterated (D) and ¹³C-labeled compounds resist metabolic degradation, ensuring reliable detection in biological matrices .
  • Sensitivity : DBP-13C6’s isotopic purity (>95%) minimizes background interference in GC-MS, unlike unlabeled DBP, which may co-elute with contaminants .

Q & A

Basic Research Questions

Q. How can Dibutyl Phthalate-13C6 be reliably identified and quantified in environmental or biological matrices?

  • Methodological Guidance : Use isotope-dilution mass spectrometry (ID-MS) coupled with liquid chromatography (LC) to leverage the isotopic signature of 13C6 for precise quantification. Calibrate instruments using certified reference materials (CRMs) with known isotopic enrichment. Validate methods via spike-and-recovery experiments in representative matrices (e.g., serum, soil) to account for matrix effects .
  • Key Parameters : Monitor fragmentation patterns (e.g., m/z ratios) specific to 13C6-labeled ions to distinguish it from unlabeled phthalates. Cross-reference with databases like EPA ChemDashboard for confirmation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Guidance :

  • Exposure Control : Use fume hoods and closed systems to minimize inhalation of vapors. Wear nitrile gloves and lab coats to prevent dermal contact, as the compound is classified as a reproductive toxin (OSHA HCS Category 1B) .
  • Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental release due to acute aquatic toxicity (GHS Category 1) .
  • Storage : Store in sealed, labeled containers under inert gas (e.g., nitrogen) to prevent degradation. Regularly inspect containers for leaks .

Advanced Research Questions

Q. How does the 13C6 isotopic labeling affect the physicochemical behavior of Dibutyl Phthalate in environmental fate studies?

  • Methodological Guidance :

  • Comparative Studies : Conduct parallel experiments with unlabeled Dibutyl Phthalate (DBP) and DBP-13C6 to assess differences in hydrolysis rates, sorption coefficients, and biodegradation pathways. Use stable isotope probing (SIP) to track metabolite formation .
  • Data Interpretation : Account for kinetic isotope effects (KIEs) in reaction rates, particularly in enzymatic degradation processes. Validate findings using computational modeling (e.g., density functional theory) to predict isotopic impacts on molecular interactions .

Q. How can researchers resolve contradictions in toxicity data between this compound and its unlabeled counterpart?

  • Methodological Guidance :

  • Dose-Response Analysis : Compare NOAEL/LOAEL values across studies using standardized exposure models (e.g., OECD TG 456). Control for confounding factors like endocrine disruption variability due to isotopic labeling .
  • Meta-Analysis : Aggregate data from regulatory databases (e.g., ECHA, FDA) and apply weight-of-evidence approaches. Use Bayesian statistics to quantify uncertainty in risk assessments .

Q. What strategies are recommended for integrating this compound into cumulative risk assessments of phthalate mixtures?

  • Methodological Guidance :

  • Mixture Toxicity Models : Apply concentration addition (CA) or independent action (IA) models to evaluate additive/synergistic effects. Use DBP-13C6 as an internal tracer to quantify bioaccumulation in multi-phthalate systems .
  • Biomonitoring : Leverage 13C6’s isotopic traceability in cohort studies to differentiate exogenous exposure from background phthalates. Normalize urinary metabolites using creatinine-adjusted isotopic ratios .

Methodological Tables

Parameter This compound Unlabeled DBP Source
Detection Limit (LC-MS) 0.1 ng/mL (ID-MS)1.0 ng/mL
Hydrolysis Half-Life 72 hrs (pH 7)68 hrs (pH 7)
Acute Aquatic Toxicity LC50: 0.5 mg/L (Daphnia magna)LC50: 0.6 mg/L

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